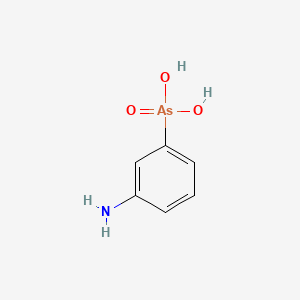

(3-Aminophenyl)arsonic acid

Description

Contextualization within Organoarsenic Chemistry

Organoarsenic chemistry is a significant subfield of organometallic chemistry that has played a prominent role in the history of science. wikipedia.org Arsenic typically exists in +3 (arsenite) and +5 (arsenate) oxidation states, and organoarsenic compounds are commonly found with arsenic in both states. wikipedia.orgijprjournals.com (3-Aminophenyl)arsonic acid is a pentavalent (As(V)) organoarsenical. Compounds in this class, with the general formula RAsO(OH)₂, are known as arsonic acids. wikipedia.org

The synthesis of aromatic arsonic acids like the subject compound is historically linked to the Béchamp reaction, an electrophilic aromatic substitution using arsenic acid. wikipedia.orgwikipedia.org This method, first reported in 1863, involves heating an activated aromatic compound, such as aniline (B41778), with arsenic acid. wikipedia.orgexpertsmind.com Modern methods also include diazotization followed by reaction with an arsenite salt, a process known as the Bart reaction. ijprjournals.comorganicreactions.org

Overview of Research Significance

While its para-isomer, arsanilic acid, was historically used as a feed additive for livestock, the research significance of this compound lies in its distinct chemical properties imparted by the meta-substitution. wikipedia.org This structural arrangement has been explored in several specialized areas of academic research.

A key area of investigation is in the field of bioorganic and medicinal chemistry. The meta-position of the amino group reduces steric hindrance compared to the para-isomer. This property has been exploited in the design of nucleoside analogs. Research has shown that this allows for its incorporation into DNA strands by certain polymerases, a characteristic that underpins a potential antiviral mechanism. Furthermore, derivatives of aminophenylarsonic acids have been studied for their potential as therapeutic agents. ontosight.ai For instance, related organoarsenicals have been investigated for their inhibitory activity towards enzymes like thioredoxin reductase.

The compound also serves as a precursor for the synthesis of other complex organoarsenicals. Its functional groups can be modified to create derivatives with tailored properties for various applications, including the development of analytical probes or materials with specific binding capabilities.

Historical Developments in Organoarsenic Compound Research

The study of organoarsenic compounds has a rich history that predates much of modern chemistry and pharmacology. wikipedia.org It is often considered to have begun in 1760 with Louis Claude Cadet de Gassicourt's synthesis of the first organometallic compound, cacodyl, a foul-smelling liquid containing a dimethyl-arsenic group. wikipedia.org

A pivotal moment for aromatic organoarsenicals came in 1863 when Antoine Béchamp first synthesized an organoarsenic compound from aniline and arsenic acid, which he named Atoxyl. wikipedia.orgncats.io This reaction became known as the Béchamp reaction and was the foundational method for producing arsanilic acid and its isomers. wikipedia.orgwikipedia.org

The most famous chapter in the history of organoarsenic chemistry began with the work of German scientist Paul Ehrlich. rsc.org Fascinated by the selective staining of tissues by dyes, Ehrlich theorized that chemicals could be designed as "magic bullets" to target specific disease-causing microbes without harming the host. rsc.orgacs.org His team, which included chemist Alfred Bertheim and microbiologist Sahachiro Hata, systematically synthesized and tested hundreds of organoarsenic derivatives based on the Atoxyl structure. rsc.orgwikipedia.org In 1909, this work led to the discovery of compound number 606, Arsphenamine, which was marketed as Salvarsan. wikipedia.org Salvarsan was the first truly effective treatment for syphilis and marked the dawn of modern chemotherapy. acs.orgwikipedia.org This success, which earned Ehrlich a Nobel Prize, cemented the importance of organoarsenic compounds in the history of medicine and remained a primary treatment until the advent of penicillin in the 1940s. rsc.orgwikipedia.orgnih.gov

Table 2: Selected Historical Milestones in Organoarsenic Chemistry

| Year | Key Development | Significance |

|---|---|---|

| 1760 | Louis Claude Cadet de Gassicourt synthesizes "Cadet's fuming liquid" (cacodyl). | Considered the first synthesis of an organometallic compound. wikipedia.org |

| 1863 | Antoine Béchamp heats aniline with arsenic acid, creating Atoxyl (an arsanilic acid). | Development of the Béchamp reaction for synthesizing aromatic arsonic acids. wikipedia.orgncats.io |

| 1909 | Paul Ehrlich, Alfred Bertheim, and Sahachiro Hata discover Arsphenamine (Salvarsan). | The first effective chemotherapeutic agent ("magic bullet") for treating syphilis. rsc.orgwikipedia.org |

| 1912 | Neosalvarsan, a more soluble derivative of Salvarsan, is introduced. | Improved ease of preparation and administration of the antisyphilitic drug. wikipedia.org |

| 1940s | Penicillin begins to supplant organoarsenicals for treating syphilis. | Shift in antimicrobial therapy due to the lower toxicity of the new antibiotic. wikipedia.orgnih.gov |

Properties

CAS No. |

2038-72-4 |

|---|---|

Molecular Formula |

C6H8AsNO3 |

Molecular Weight |

217.05 g/mol |

IUPAC Name |

(3-aminophenyl)arsonic acid |

InChI |

InChI=1S/C6H8AsNO3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) |

InChI Key |

YZLXCCDGHDKATQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[As](=O)(O)O)N |

Canonical SMILES |

C1=CC(=CC(=C1)[As](=O)(O)O)N |

Other CAS No. |

2038-72-4 |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 3 Aminophenyl Arsonic Acid and Its Derivatives

Classical Synthetic Approaches

The foundational methods for synthesizing arylarsonic acids, including (3-aminophenyl)arsonic acid, date back to the 19th and early 20th centuries. The Béchamp and Bart reactions are two of the most prominent classical routes.

Béchamp Reaction: Mechanism and Scope

First reported by Antoine Béchamp in 1863, the Béchamp reaction is a direct arsenation method that involves the reaction of an activated aromatic compound with arsenic acid. wikipedia.orgwikipedia.org It is an electrophilic aromatic substitution reaction where arsenic acid serves as the electrophile. wikipedia.org The idealized stoichiometry for the preparation of arsanilic acid, a structural isomer of this compound, is:

C₆H₅NH₂ + H₃AsO₄ → H₂O₃AsC₆H₄NH₂ + H₂O wikipedia.org

The reaction typically requires elevated temperatures, often involving refluxing the aromatic amine with concentrated arsenic acid. The mechanism proceeds through the generation of an arsenyl ion (AsO₃H₂⁺), which then attacks the electron-rich aromatic ring.

The scope of the Béchamp reaction is generally limited to activated aromatic substrates such as anilines, phenols, and their ethers. researchgate.net For instance, it has been used to produce roxarsone (B1679585), an anticoccidial agent. wikipedia.org However, the reaction is not suitable for all aromatic compounds; for example, it does not work with naphthalene (B1677914) derivatives (with the exception of α-naphthylamine), polyhydric aminophenols (excluding resorcinol), and N-alkylated anilines. researchgate.net The position of the incoming arsonic acid group is directed by the activating group on the aromatic ring. In the case of aniline (B41778), the para-substituted product, arsanilic acid (4-aminophenylarsonic acid), is the major product. usa-journals.com To obtain the meta-isomer, this compound, a different starting material or synthetic route is typically necessary.

Bart Reaction (Diazonium Salt Route)

The Bart reaction offers a more versatile route to arylarsonic acids and is often the preferred method for producing specific isomers that are not readily accessible through the Béchamp reaction. This reaction involves the coupling of an aromatic diazonium salt with an alkali metal arsenite, typically in the presence of a copper salt catalyst.

The general scheme for the Bart reaction is as follows:

ArN₂⁺X⁻ + Na₃AsO₃ → ArAsO(ONa)₂ + NaX + N₂ researchgate.net

A key advantage of the Bart reaction is its ability to control the regiochemistry of the product. The position of the arsonic acid group is determined by the position of the amino group on the starting aniline derivative, which is converted into the diazonium salt. Therefore, to synthesize this compound, the starting material would be 3-aminoaniline (m-phenylenediamine), which would be diazotized and then reacted with sodium arsenite.

Several factors influence the yield and purity of the product in a Bart reaction. The presence of electron-withdrawing groups at the ortho or para positions of the aromatic ring can increase the yield of the corresponding arylarsonic acid, while meta-substituents tend to decrease the yield. researchgate.net Reaction conditions such as temperature and pH are also critical. The diazotization step is typically carried out at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt. The coupling reaction with sodium arsenite is often performed under mildly alkaline conditions (pH 8–9) to ensure the stability of the arsenite salt. The use of a copper(II) sulfate (B86663) catalyst is common to facilitate the formation of the carbon-arsenic bond.

Advanced Synthetic Strategies

Beyond the classical methods, modern synthetic chemistry offers more sophisticated approaches for the preparation of this compound and its derivatives. These strategies often focus on improving efficiency, selectivity, and the environmental profile of the synthesis.

Functional Group Interconversions and Derivatization from Precursors

A powerful strategy for synthesizing this compound and its derivatives involves the chemical modification of a pre-existing arylarsonic acid. This approach allows for the introduction of various functional groups onto the aromatic ring, leading to a diverse range of compounds with tailored properties.

For example, a nitro-substituted analog, 3-nitrophenylarsonic acid, can be synthesized and subsequently reduced to form this compound. This two-step process provides a reliable route to the desired meta-isomer. The reduction of the nitro group can be achieved using various reducing agents, with iron in the presence of an acid being a common and effective method. oup.com This approach is particularly useful when the direct arsenation of the corresponding aniline is inefficient or leads to a mixture of isomers.

Furthermore, the amino group of this compound can serve as a handle for further derivatization. For instance, it can be acylated, alkylated, or used in coupling reactions to introduce new functionalities. An example is the synthesis of p-[2,4-Diamino-1,3,5-triazinyl-(6)]-aminophenylarsonic acid, which is prepared by reacting p-aminophenylarsonic acid with cyanuric chloride. While this example illustrates derivatization of the para-isomer, similar transformations can be applied to this compound to create a library of meta-substituted derivatives.

| Precursor | Reagent(s) | Product |

| 3-Nitrophenylarsonic acid | Fe, HCl | This compound |

| This compound | Acetic anhydride | (3-Acetamidophenyl)arsonic acid |

| This compound | NaNO₂, HCl then KI | (3-Iodophenyl)arsonic acid |

Green Chemistry Principles in Organoarsenic Synthesis

The synthesis of organoarsenic compounds traditionally involves the use of toxic reagents and generates hazardous waste. Consequently, there is a growing interest in applying the principles of green chemistry to make these processes more environmentally benign. Key areas of focus include the use of less hazardous solvents, the development of catalytic methods to replace stoichiometric reagents, and the minimization of waste generation.

While specific green chemistry applications for the synthesis of this compound are not extensively documented in the provided search results, general trends in organic synthesis can be extrapolated. For instance, replacing hazardous organic solvents with water or other environmentally friendly alternatives is a primary goal. The development of more efficient catalytic systems for the Bart reaction, potentially using more abundant and less toxic metals than copper, could also contribute to a greener process. Furthermore, atom-economical reactions that maximize the incorporation of all starting materials into the final product are highly desirable.

Regioselectivity and Yield Optimization in Synthesis

Achieving high regioselectivity and optimizing the yield are crucial considerations in the synthesis of this compound. The choice of synthetic route plays a pivotal role in determining the isomeric purity of the product.

As previously mentioned, the Béchamp reaction on aniline predominantly yields the para-isomer, arsanilic acid. wikipedia.org Therefore, to obtain the meta-isomer, a different strategy is required. The Bart reaction, starting from 3-aminoaniline, provides excellent control over regioselectivity, ensuring the formation of the desired this compound.

Optimizing the yield in the Bart reaction involves careful control of several parameters. The stability of the diazonium salt is paramount, necessitating low reaction temperatures during its formation. The pH of the reaction medium during the coupling step with sodium arsenite is also critical for maximizing the yield. The concentration of the reactants and the catalyst loading can also be fine-tuned to improve the efficiency of the reaction. Post-synthesis purification techniques, such as recrystallization or column chromatography, are often necessary to isolate the desired isomer in high purity.

| Reaction | Key Factor for Regioselectivity | Key Factor for Yield Optimization |

| Béchamp Reaction | Directing effect of the activating group (e.g., -NH₂) | Reaction temperature, concentration of arsenic acid |

| Bart Reaction | Position of the amino group on the starting aniline | Temperature control, pH, catalyst concentration |

Chemical Reactivity and Transformation Pathways of 3 Aminophenyl Arsonic Acid

Reactions at the Arsonic Acid Moiety

The arsonic acid group is the site of redox reactions and acid-base equilibria, which are fundamental to its chemical identity and environmental fate.

The arsenic atom in (3-Aminophenyl)arsonic acid exists in the pentavalent state, As(V). This is a high oxidation state, making the arsenic center itself generally resistant to further oxidation under typical conditions. However, the molecule can participate in oxidative processes, often involving other parts of the molecule or leading to the cleavage of the carbon-arsenic bond.

The pentavalent arsenic center in this compound can be reduced to the more toxic trivalent state, As(III). This transformation is environmentally significant as it can alter the mobility and biological impact of the arsenic species. The reduction can be accomplished using various reducing agents.

In analytical procedures, derivatization for gas chromatography-mass spectrometry (GC-MS) often involves reduction with thiols, such as 1,3-propanedithiol, which reduces As(V) to As(III) while forming a stable cyclic derivative. deswater.com Studies on the similar compound p-arsanilic acid have shown that reduction with reagents like triphenylphosphine/iodine can yield the corresponding trivalent arsine oxide. researchgate.net The mechanism of reduction often involves the prior protonation of the arsonic acid group. researchgate.net The conversion of phenylarsonic acids to trivalent species like phenylarsine (B13959437) oxide (PAO) or phenyldichloroarsine (PDA) is a key transformation. hzdr.de

Table 1: Examples of Reducing Systems for Phenylarsonic Acids This table provides examples of reagents used for the reduction of the arsonic acid group.

| Reducing Agent/System | Product Type | Reference |

|---|---|---|

| Triphenylphosphine / Iodine | Arsine Oxide (As(III)) | researchgate.net |

| 1,3-Propanedithiol | Cyclic Thioarsenite (As(III)) | deswater.com |

| Sodium borohydride (B1222165) / Lithium aluminum hydride | Arsenic hydrides |

This compound possesses two acidic sites (the arsonic acid group) and one basic site (the amino group), leading to multiple protonation and deprotonation steps depending on the pH of the solution. The arsonic acid group, -AsO(OH)₂, is a dibasic acid, meaning it can donate two protons. The amino group, -NH₂, can accept a proton to form an ammonium (B1175870) cation, -NH₃⁺.

These equilibria are characterized by pKa values. The pKa is the pH at which a specific group is 50% protonated and 50% deprotonated. For this compound, there are three distinct pKa values corresponding to these equilibria. At very low pH, the molecule exists as a cation with the amino group protonated (-NH₃⁺) and the arsonic acid fully protonated. As the pH increases, the arsonic acid group undergoes two successive deprotonations, followed by the deprotonation of the ammonium group at higher pH. hzdr.de

Table 2: Reported pKa Values for this compound This table shows the dissociation constants that govern the protonation state of the molecule at different pH levels.

| Equilibrium | pKa Value (at 25°C) | Description |

|---|---|---|

| pKₐ₁ | ~2 | First deprotonation of the arsonic acid group |

| pKₐ₂ | 4.02 | Second deprotonation of the arsonic acid group |

| pKₐ₃ | 8.92 | Deprotonation of the protonated amino group (-NH₃⁺) |

Data sourced from ChemBK. chembk.com

Reactions at the Amino Group

The amino group on the phenyl ring provides a site for nucleophilic attack and condensation reactions, allowing for the synthesis of a wide range of derivatives.

The primary amino group of this compound is nucleophilic and can readily react with acylating agents to form amides. This is a common N-derivatization reaction. For example, it can be condensed with methacryloyl chloride to produce o-methacryloylaminophenylarsonic acid, a monomer used for creating water-soluble polyelectrolytes. researchgate.net Similarly, reaction with other acid chlorides or anhydrides would yield the corresponding N-acyl derivatives. science.gov

These reactions are significant for creating more complex molecules where the arsonic acid moiety is combined with other functional groups. For instance, condensation with derivatives of 1,3,5-triazine (B166579) has been used to create complex arsenical compounds with potential therapeutic properties. google.comgoogle.com

The amino group can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases (RRʹC=N-Rʹʹ). oszk.hubibliomed.org This reaction typically involves heating the amine and the carbonyl compound, often with acid or base catalysis, and removing the water that is formed. researchgate.netlibretexts.org

For example, reacting aminophenylarsonic acids with salicylaldehyde (B1680747) or other substituted benzaldehydes produces the corresponding Schiff base derivatives. researchgate.net These reactions create larger molecules where the aminophenylarsonic acid scaffold is linked to another aromatic system via an imine bridge. Such condensation reactions are fundamental in coordination chemistry and the synthesis of novel ligands. researchgate.netrsc.org The resulting Schiff bases can act as ligands for metal ions, forming stable coordination complexes. oszk.hu

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,3-Propanedithiol |

| 1,3,5-Triazine |

| 2,3-dimercaptopropane-1-ol |

| Acetic anhydride |

| Acetyl chloride |

| Arsine oxide |

| Birnessite |

| Inorganic arsenate |

| Ketone |

| Lithium aluminum hydride |

| Methacryloyl chloride |

| o-methacryloylaminophenylarsonic acid |

| p-arsanilic acid |

| Phenyldichloroarsine |

| Phenylarsine oxide |

| Phenylarsonic acid |

| Salicylaldehyde |

| Sodium borohydride |

| Titanium dioxide |

Aromatic Ring Transformations

The reactivity of the aromatic ring in this compound is dictated by the electronic effects of its two substituents. The amino group is a powerful activating group that increases electron density on the ring, while the arsonic acid group is deactivating, withdrawing electron density. Their meta-positioning leads to specific patterns in substitution reactions.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. The directing effects of the existing substituents determine the position of the incoming group.

Amino Group (-NH2): As a strong activating group, the amino group directs incoming electrophiles to the positions ortho and para to itself. In this compound, the amino group is at position 3, meaning it directs electrophiles to positions 2, 4, and 6.

Arsonic Acid Group (-AsO3H2): This group is deactivating and a meta-director. Located at position 1, it directs incoming electrophiles to positions 3 and 5. However, position 3 is already occupied by the amino group.

The combined influence of these two groups results in a cooperative directing effect towards positions 2, 4, and 6, which are activated by the potent amino group. Therefore, electrophilic substitution is predicted to occur preferentially at these sites. The synthesis of related compounds, such as arsanilic acid, often involves an electrophilic aromatic substitution reaction between an aniline (B41778) derivative and arsenic acid. wikiwand.comevitachem.comsmolecule.com

| Position | Influence of Amino Group (at C3) | Influence of Arsonic Acid Group (at C1) | Overall Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Deactivating) | Favored |

| C4 | Para (Activating) | Meta (Deactivating) | Favored |

| C5 | Meta (Activating) | Para (Deactivating) | Disfavored |

| C6 | Ortho (Activating) | Ortho (Deactivating) | Favored |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides and other substituted aromatic compounds. Unlike electrophilic substitution, SNAr involves an attack by a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com This reaction is generally uncommon for compounds like this compound itself because the electron-donating amino group makes the ring electron-rich and thus resistant to nucleophilic attack.

However, the reaction becomes feasible on substituted analogs that contain strong electron-withdrawing groups (EWGs) and a good leaving group. govtpgcdatia.ac.inlibretexts.org For an SNAr reaction to proceed efficiently, the EWGs must be positioned ortho or para to the leaving group. libretexts.org This positioning allows for the resonance stabilization of the negative charge in the intermediate, known as a Meisenheimer complex. govtpgcdatia.ac.inlibretexts.org A substituent in the meta position does not provide this crucial stabilization. libretexts.org

For a substituted analog of this compound to undergo SNAr, it would need to be modified, for example, by introducing a nitro group (-NO2) and a halide leaving group.

| Requirement | Description | Example in a Substituted Analog |

|---|---|---|

| Electron-Poor Ring | The aromatic ring must be deactivated towards nucleophilic attack. | Presence of strong electron-withdrawing groups (EWGs). |

| Good Leaving Group | An atom or group that can depart with the electron pair from its bond to the ring. | Halides (F, Cl, Br, I). |

| Proper EWG Positioning | EWGs must be ortho and/or para to the leaving group to stabilize the Meisenheimer intermediate via resonance. libretexts.org | A nitro group at the para-position relative to a chlorine atom. |

For instance, a hypothetical analog like 4-chloro-3-nitrophenylarsonic acid could potentially undergo SNAr, where the chloride at C4 is the leaving group and the nitro group at C3 (ortho to the leaving group) provides stabilization.

C-As Bond Stability and Cleavage Mechanisms

The stability of the carbon-arsenic (C-As) bond is a critical aspect of the environmental fate and metabolism of this compound. Cleavage of this bond results in the release of inorganic arsenic from the aromatic structure.

Research on the para-isomer, arsanilic acid, indicates that cleavage of the arsonic acid group from the aromatic ring is a primary transformation pathway. researcher.life This process is often mediated by microorganisms. For example, the bacterium Shewanella putrefaciens has been shown to cleave the C-As bond in the trivalent forms of aromatic arsenicals. nih.gov

The mechanism typically involves an initial reduction of the pentavalent arsenic (As(V)) in the arsonic acid group to the more reactive trivalent state (As(III)). researchgate.net This reduction makes the C-As bond more susceptible to cleavage. The reduction of p-arsanilic acid, for instance, involves the prior protonation of the arsonic acid group. researchgate.net Some bacteria possess specific enzymes, such as C-As bond lyases, that can directly catalyze the cleavage. nih.gov

| Factor/Mechanism | Description | Outcome |

|---|---|---|

| Microbial Action | Environmental microbes can metabolize organoarsenicals. Shewanella putrefaciens can cleave the C-As bond in trivalent aromatic arsenicals. nih.gov | Formation of inorganic arsenic (e.g., arsenite, As(III)) and the corresponding organic molecule (e.g., aniline). |

| Reductive Cleavage | The arsenic center is reduced from pentavalent (As(V)) to trivalent (As(III)), increasing its reactivity and weakening the C-As bond. researchgate.net | Facilitates subsequent cleavage by hydrolytic or enzymatic pathways. |

| Hydrolysis | Under certain conditions, such as acidic pH, the C-As bond can undergo hydrolysis, although this is often less significant than microbial degradation. | Release of inorganic arsonic acid. |

Studies on the transformation of nitarsone (B135203) (another aromatic arsenical) by S. putrefaciens showed that 25.5% of its trivalent form was converted into inorganic As(III), demonstrating the efficiency of microbial C-As bond cleavage. nih.gov

Coordination Chemistry and Supramolecular Assembly Involving 3 Aminophenyl Arsonic Acid

Ligand Properties and Coordination Modes of Aminoarsonic Acids

(3-Aminophenyl)arsonic acid and its isomers, such as the more commonly studied p-arsanilic acid, possess multiple potential coordination sites. wikipedia.org The arsonic acid group (-AsO_3H_2) can deprotonate to form arsonate anions, which can then coordinate to metal centers through one or more of its oxygen atoms. The amino group (-NH_2) provides an additional nitrogen donor site. This bifunctionality allows aminoarsonic acids to act as versatile ligands, capable of bridging multiple metal centers and facilitating the formation of extended networks.

The coordination modes of aminoarsonic acids are influenced by several factors, including the pH of the reaction medium, the nature of the metal ion, and the presence of other coordinating or counter-ions. The arsonic acid group can act as a monodentate, bidentate, or tridentate ligand. In its deprotonated form, it can bridge two or more metal ions, leading to the formation of polynuclear complexes and coordination polymers. The amino group can either remain as a non-coordinating spectator group, participating in hydrogen bonding, or it can directly coordinate to a metal center. In the solid state, arsanilic acid exists as a zwitterion, with the formula H₃N⁺C₆H₄AsO₃H⁻. wikipedia.org

Complexation with Transition Metals

Phenylarsonic acid and its derivatives are known to form coordination polymers and heteropolyoxometalates with transition metals. researchgate.netnih.gov The study of these complexes is crucial for understanding their structural diversity and potential applications.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound and its isomers often involves the reaction of a metal salt with the aminoarsonic acid in a suitable solvent, sometimes under hydrothermal conditions. researchgate.net The resulting structures are diverse and can range from simple mononuclear complexes to intricate coordination polymers.

For instance, the reaction of manganese(II) acetate (B1210297) with (4-aminophenyl)arsonic acid yields a complex salt, Mn(H₂O)₆₂·4H₂O. iucr.org In this structure, the manganese ion is coordinated by six water molecules, forming a slightly distorted octahedral geometry. The hydrogen (4-aminophenyl)arsonate anions are not directly coordinated to the metal but are involved in an extensive network of hydrogen bonds that create a three-dimensional supramolecular structure. iucr.org This structure is isostructural with the corresponding magnesium salt. iucr.org

In another example, hybrid polyoxovanadates have been functionalized with (4-aminophenyl)arsonic acid ligands. acs.orgacs.org The nature of the resulting structure is highly dependent on the reaction conditions. In the presence of chloride ions, a tetradecanuclear cage structure, [VIV₁₄O₁₆(OH)₈-(O₃AsC₆H₄-4-NH₂)₁₀]⁴⁻, is formed. acs.orgacs.org When nitric acid is used instead, a decanuclear cluster, [V₁₀O₁₈(O₃AsC₆H₄-4-NH₂)₇(DMF)₂]⁵⁻, is isolated. acs.orgacs.org

The synthesis of five new coordination polymers using the bifunctional ligand 4-(1,2,4-triazol-4-yl)phenylarsonic acid (H₂TPAA) with transition metals like Co(II), Cu(II), Mn(II), and Cd(II) has also been reported. researchgate.net These reactions, carried out under hydrothermal conditions, produced two-dimensional layered structures and three-dimensional frameworks, highlighting the versatility of functionalized phenylarsonic acids in creating diverse architectures. researchgate.net

| Metal | Ligand | Formula | Structural Motif | Reference |

| Mn(II) | (4-Aminophenyl)arsonic acid | Mn(H₂O)₆₂·4H₂O | 3D Supramolecular | iucr.org |

| V(IV) | (4-Aminophenyl)arsonic acid | [VIV₁₄O₁₆(OH)₈-(O₃AsC₆H₄-4-NH₂)₁₀]⁴⁻ | Tetradecanuclear Cage | acs.orgacs.org |

| V(IV) | (4-Aminophenyl)arsonic acid | [V₁₀O₁₈(O₃AsC₆H₄-4-NH₂)₇(DMF)₂]⁵⁻ | Decanuclear Cluster | acs.orgacs.org |

| Co(II) | 4-(1,2,4-triazol-4-yl)phenylarsonic acid | [Co(H₂TPAA)(HTPAA)₂]·H₂O | 2D Layered | researchgate.net |

| Cu(II) | 4-(1,2,4-triazol-4-yl)phenylarsonic acid | Cu(HTPAA)Cl·2H₂O | 2D Layered | researchgate.net |

| Mn(II) | 4-(1,2,4-triazol-4-yl)phenylarsonic acid | Mn(HTPAA)₂ | 3D Framework | researchgate.net |

| Cd(II) | 4-(1,2,4-triazol-4-yl)phenylarsonic acid | Cd(HTPAA)₂ | 3D Framework | researchgate.net |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are essential for characterizing the complexes of this compound and understanding the nature of the metal-ligand interactions. Infrared (IR) spectroscopy, for example, can provide evidence of coordination. The coordination of the azomethine nitrogen in Schiff base complexes is indicated by a downfield shift of the -CH=N- signal in the NMR spectra and a shift of the ν(C=N) band to lower frequencies in the IR spectra. bibliomed.org

In the case of metal-ligand complexes of chalcone-1,2,3-triazole hybrids, IR spectral analysis revealed broad peaks around 3355 cm⁻¹ and 3351 cm⁻¹, which are attributed to O–H stretching vibrations, suggesting the involvement of coordinated water molecules. rsc.org UV-visible spectroscopy is also a valuable tool. For instance, the formation of complexes between these ligands and Co(II) and Cu(II) ions was studied using UV-visible and fluorescence spectroscopy. rsc.org

NMR spectroscopy provides detailed information about the structure of these complexes in solution. For example, proton NMR spectroscopy of 3-alkoxybenziporphyrins, which can be considered related structures, did not show evidence of an aromatic ring current in the free base form. mdpi.com However, upon protonation with trifluoroacetic acid, the resulting dications exhibited weakly diatropic characteristics, indicating changes in the electronic structure upon interaction with an acid, which can be analogous to interaction with a metal ion. mdpi.com

Coordination with Main Group, Alkali, and Alkaline Earth Metals

Phenylarsonic acid and its derivatives are also capable of forming coordination complexes and polymers with main group, alkali, and alkaline earth metals. researchgate.netnih.gov The structures of the alkaline earth metal (Mg, Ca, Sr, and Ba) complexes with (4-aminophenyl)arsonic acid have been determined. nih.govmdpi.com

Of these, the magnesium complex, hexaaquamagnesium bis[hydrogen (4-aminophenyl)arsonate] tetrahydrate, Mg(H₂O)₆·4H₂O, is ionic. mdpi.com The structure consists of an octahedral [Mg(H₂O)₆]²⁺ cation, two hydrogen p-arsanilate anions, and four water molecules of solvation, which form a three-dimensional network through extensive hydrogen bonding. mdpi.com

In contrast, the calcium, strontium, and barium complexes are one-dimensional coordination polymers. nih.gov For example, in the calcium complex, {[Ca(C₆H₇AsNO₃)₂(H₂O)₂]·2H₂O}n, the calcium ion is in a distorted octahedral environment, coordinated to two water molecules and four oxygen atoms from bridging hydrogen arsanilate ligands. These bridging ligands link the calcium centers into chains. nih.gov

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks

The ability of this compound and its derivatives to act as multifunctional ligands makes them excellent candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). whiterose.ac.uk These materials are of great interest due to their ordered, porous structures and potential applications in areas such as gas storage, separation, and catalysis. whiterose.ac.uk

Design Principles for Extended Structures

The design of extended structures using aminoarsonic acids relies on the principles of crystal engineering. soton.ac.uk By carefully selecting the metal ion, the organic linker (the aminoarsonic acid), and the reaction conditions, it is possible to control the dimensionality and topology of the resulting framework.

The geometry of the metal center and the coordination modes of the ligand are key factors. For example, the use of a bifunctional ligand like 4-(1,2,4-triazol-4-yl)phenylarsonic acid, which has both a triazole group and an arsonic acid group, can lead to the formation of more complex and robust networks. researchgate.net The triazole group provides an additional coordination site, allowing for the connection of metal centers in multiple directions.

Hydrogen bonding also plays a crucial role in the self-assembly process. nih.gov The amino group and the arsonate group can both participate in hydrogen bonding, which can direct the assembly of the coordination polymers and stabilize the final structure. In many of the reported structures, extensive hydrogen-bonding networks are observed, linking the coordination polymers into higher-dimensional supramolecular architectures. iucr.orgnih.gov

The rational design of MOFs can also be achieved by modifying the organic linker. For instance, adjusting the "depth" and "width" of modified amino acid ligands can mediate the size and shape of the grids in 2D layered structures. nih.gov This principle can be extended to aminoarsonic acid-based linkers to create MOFs with tailored pore sizes and functionalities.

Role of Hydrogen Bonding and π-π Interactions in Crystal Packing

The crystal packing of aminophenylarsonic acids and their derivatives is profoundly influenced by a network of hydrogen bonds and, to a lesser extent, π-π stacking interactions. These interactions dictate the assembly of molecules into one-, two-, or three-dimensional structures.

The arsonic acid group, -AsO₃H₂, is a powerful hydrogen bond donor and acceptor, while the amino group, -NH₂, primarily acts as a hydrogen bond donor. The phenyl ring can also participate as a weak hydrogen bond acceptor. In the solid state, extensive intermolecular O—H⋯O, N—H⋯O, and sometimes O—H⋯N hydrogen bonds are the dominant forces stabilizing the crystal structures. researchgate.netwaikato.ac.nz

For instance, in the crystal structures of alkaline earth metal salts of the related isomer, 4-aminophenylarsonic acid, intricate three-dimensional networks are formed through a variety of inter-species O-H and N-H hydrogen-bonding interactions. nih.govsemanticscholar.org In the magnesium salt, Mg(H₂O)₆·4H₂O, the hexaaquamagnesium cation, hydrogen p-arsanilate anions, and water molecules of solvation are all linked by these hydrogen bonds, creating a robust 3D network. nih.govsemanticscholar.org Similarly, extensive O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds link all species in the manganese(II) complex salt of 4-aminophenylarsonic acid, resulting in a three-dimensional supramolecular structure. qut.edu.auiucr.org In Schiff bases derived from 2-aminophenylarsonic acid, O—H⋯O hydrogen bonding is the predominant interaction stabilizing the crystal structures. researchgate.net

| Compound | Interaction Type | Key Features / Distances | Resulting Structure |

|---|---|---|---|

| [Sr(C₆H₇AsNO₃)₂(H₂O)₃]n (4-amino isomer) | Hydrogen Bonding & π-π Stacking | Inter-chain N-H···O and O-H···O H-bonds; π-π ring centroid separation = 3.4666(17) Å. nih.goviucr.org | 3D Supramolecular Network nih.goviucr.org |

| [Ba(C₆H₇AsNO₃)₂(H₂O)₃]n (4-amino isomer) | Hydrogen Bonding & π-π Stacking | Inter-chain N-H···O and O-H···O H-bonds; π-π ring centroid separation = 3.4855(8) Å. nih.goviucr.org | 3D Supramolecular Network nih.goviucr.org |

| Mn(H₂O)₆₂·4H₂O (4-amino isomer) | Hydrogen Bonding & π-π Stacking | Extensive O—H⋯O, O—H⋯N, N—H⋯O H-bonds; weak π–π interactions with ring-centroid separation = 3.7304(15) Å. qut.edu.auiucr.org | 3D Supramolecular Network qut.edu.auiucr.org |

| Mg(H₂O)₆·4H₂O (4-amino isomer) | Hydrogen Bonding | Inter-species O—H and N—H H-bonds with water, arsonate O-atoms, and amine N-atoms. nih.govsemanticscholar.org | 3D Supramolecular Network nih.govsemanticscholar.org |

Polyoxometalate Encapsulation and Functionalization

This compound and its isomers are valuable bifunctional ligands in the chemistry of polyoxometalates (POMs), which are large, anionic metal-oxide clusters. The organoarsonate group provides a covalent anchor to the POM, while the aminophenyl moiety offers a site for secondary functionalization or directs the supramolecular assembly of the resulting organic-inorganic hybrid materials. acs.orgacs.org

The arsonate group (RAsO₃²⁻) readily condenses with lacunary (vacant) sites on POM clusters, forming robust As-O-M bonds (where M is typically W, Mo, or V). acs.org This functionalization can be used to cap lacunary POMs, preventing their reorganization, or to link POM units together into larger assemblies. For example, the functionalization of the wheel-shaped {P₈W₄₈} polyoxotungstate with p-aminophenylarsonate results in the hybrid polyanion [(p-(H₂N)C₆H₄AsO)₄P₈W₄₈O₁₈₄]³²⁻. acs.org In this structure, the short As-O bonds induce an unusual bending of the otherwise rigid {P₈W₄₈} macrocycle. acs.org

The amino group on the phenyl ring plays a crucial role. It can be protonated, altering the charge and solubility of the hybrid POM, or it can participate in hydrogen bonding, directing the assembly of the clusters into chains or networks. acs.orgacs.org In some cases, the aniline (B41778) groups are non-bonding, while in others they may bond to a counterion or form hydrogen bonds with the oxo ligands of a neighboring cluster. acs.org The specific role of the amino group often depends on factors like the solvent and the counterions present during crystallization. acs.orgacs.org

The use of aminophenylarsonic acids allows for the fine-tuning of the electronic properties of POMs. Arylarsonic functionalization of a Wells-Dawson polyoxotungstate, [P₂W₁₈O₆₂]⁶⁻, to form [P₂W₁₇O₆₁(p-AsOC₆H₄NH₂)₂]⁶⁻, demonstrates that orbital mixing occurs between the organic and inorganic components. acs.orgnih.gov This modification impacts the frontier molecular orbitals and redox potentials of the POM core, which is significant for applications in catalysis and materials science. acs.org Similarly, the axially oriented para-aminophenyl groups on a {Co₉(P₂W₁₅)₃} cluster facilitate the formation of self-assembled monolayers on gold surfaces, providing a platform for studying charge transport through magnetically functionalized molecules. researchgate.netacs.org

| POM Archetype | Ligand | Resulting Hybrid Formula | Key Features |

|---|---|---|---|

| {P₈W₄₈} | p-Aminophenylarsonic acid | [(p-(H₂N)C₆H₄AsO)₄P₈W₄₈O₁₈₄]³²⁻ acs.org | Induces unusual bending of the POM macrocycle. acs.org |

| Wells-Dawson [P₂W₁₅O₅₆]¹²⁻ | p-Aminophenylarsonic acid | {[Co₉(OH)₃(H₂O)₆(P₂W₁₅O₅₆)₃(C₆H₄NH₂AsO₃)₂]}²¹⁻ acs.org | Axial amino groups facilitate self-assembly on gold surfaces. researchgate.netacs.org |

| Wells-Dawson [P₂W₁₈O₆₂]⁶⁻ | p-Aminophenylarsonic acid | [P₂W₁₇O₆₁(p-AsOC₆H₄NH₂)₂]⁶⁻ acs.orgnih.gov | Enables fine-tuning of POM frontier molecular orbitals and redox properties. acs.org |

| [V₁₀O₂₈]⁶⁻ core | 4-Aminophenylarsonic acid | (Me₂NH₂)₄·[(L)₈(H₁₂V₁₆O₃₂)] (H₂L = ligand) researchgate.net | Forms a hybrid material with high catalytic activity for sulfide (B99878) oxidation. researchgate.net |

| Lacunary Keggin | 2-Aminophenylarsonic acid | Organoarsonate-functionalized homometallic polyoxotungstate. rwth-aachen.de | Addition of heterometals (MnII, CoII, NiII) influences the dimerization path leading to coordination polymers. rwth-aachen.de |

Computational and Theoretical Investigations of 3 Aminophenyl Arsonic Acid

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics of (3-Aminophenyl)arsonic acid. These studies explore the distribution of electrons within the molecule, which dictates its chemical behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Theoretical studies on related organoarsenic compounds, such as the isomers of aminophenylarsonic acid and their derivatives, have been conducted to understand these properties. researchgate.net For instance, in a study of 4-hydroxy-3-aminophenylarsonic acid, the HOMO-LUMO energy gap was analyzed using DFT at the B3LYP/6-311G+(d,p) level to understand its electronic properties and reactivity. science.gov Similar investigations on o-hydroxy Schiff bases derived from phenylarsonic acids have also utilized HOMO-LUMO calculations to explore their molecular electronic properties. dergipark.org.tr A quantum computational study of 3-aminosalicylic acid, a structurally similar compound, highlighted that a small HOMO-LUMO gap is indicative of high chemical reactivity. nih.gov For this compound, the positions of the amino and arsonic acid groups on the phenyl ring influence the electron density distribution, and thus the energies of the HOMO and LUMO orbitals. The amino group, being an electron-donating group, generally raises the energy of the HOMO, while the arsonic acid group, with its electron-withdrawing character, tends to lower the energy of the LUMO. The precise energy gap is a balance of these effects and the substitution pattern (ortho, meta, or para).

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capacity of the molecule, likely localized on the amino group and the phenyl ring. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity, influenced by the arsonic acid group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. walshmedicalmedia.com The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For aminophenylarsonic acid isomers, MEP analysis reveals how the substituent positions affect the electrostatic potential across the molecule. researchgate.net In the case of the para-isomer (p-arsanilic acid), MEP studies have been used to identify the sites for electrophilic and nucleophilic attack. walshmedicalmedia.comresearchgate.netignited.in In this compound, the most negative potential is expected to be located around the oxygen atoms of the arsonic acid group, making them sites for electrophilic interaction and protonation. The amino group also contributes to the negative potential. Conversely, the hydrogen atoms of the arsonic acid and amino groups represent regions of positive potential. A comparative study of organoarsenicals demonstrated the use of the maximum surface electrostatic potential (VS,max) on the acidic hydrogen atoms as a descriptor for the acidic character of the molecule. uniovi.es This type of analysis allows for a ranking of acidity among isomers, where roxarsone (B1679585) was found to be more acidic than o-arsanilic acid, which in turn was more acidic than p-arsanilic acid. uniovi.es

Elucidation of Reaction Mechanisms and Pathways via Computation

Computational chemistry provides a powerful lens for investigating the step-by-step pathways of chemical reactions, including transition states and intermediates. While specific computational studies on the reaction mechanisms of this compound are not extensively documented, research on related compounds provides a framework for how such investigations could be approached.

For example, the biotransformation of roxarsone (3-nitro-4-hydroxyphenylarsonic acid) has been studied, revealing its rapid reduction to 4-hydroxy-3-aminophenylarsonic acid (HAPA) under anaerobic conditions. science.gov This transformation involves the microbial reduction of the nitro group. science.gov Computational methods could be employed to model the energetics of this reduction pathway, identifying the most likely intermediates and transition states. Similarly, the reactivity of arsonic acids with biological molecules, such as thiols, is a critical area of study with implications for their mechanisms of action and toxicity. researchgate.net DFT studies on the complexation of related compounds with metal ions have also been performed to understand their chemical behavior. hzdr.de

The synthesis of this compound itself involves reactions such as the diazotization of m-aminobenzoic acid followed by a reaction with arsenic acid. Quantum chemical calculations could elucidate the mechanism of this coupling reaction, providing insights into how reaction conditions influence the yield and purity of the meta-isomer.

Prediction of Physicochemical Parameters (e.g., pKa Values)

The acid dissociation constant (pKa) is a fundamental physicochemical property that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, bioavailability, and reactivity. acs.orgacs.org Computational methods have become increasingly accurate in predicting pKa values, often complementing experimental measurements. chemrxiv.org

Several studies have focused on the computational prediction of pKa values for a wide range of arsonic acids using DFT and machine learning approaches. acs.orgacs.org These studies have explored various computational models, including those based on the maximum surface electrostatic potential (VS,max) and atomic charges derived from a solvation model. acs.orgacs.org One comprehensive study analyzed 35 different arsonic acid derivatives, highlighting the influence of molecular structure, solvation, resonance, and inductive effects on pKa. acs.orgacs.org

The position of the amino group on the phenyl ring significantly influences the acidity of the arsonic acid group. Generally, electron-donating groups like the amino group increase the pKa (decrease the acidity), while electron-withdrawing groups decrease the pKa. DFT calculations using the B3LYP functional with the 6-311++G(2d,2p) basis set have shown good agreement with experimental pKa values for a series of 25 arsonic acids, with an average error of less than 0.3 pKa units. researchgate.net

| Computational Method | Basis Set | Application | Reference |

| DFT (B3LYP) | 6-311++G(2d,2p) | pKa prediction of 25 arsonic acids | researchgate.net |

| DFT & Machine Learning | Various | pKa prediction of 35 arsonic acids | acs.orgacs.org |

| PM6 (MOPAC2016) | - | pKa prediction of Schiff bases | dergipark.org.tr |

Conformation Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are key determinants of its biological activity and interactions with other molecules. Computational conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Studies on the para-isomer, p-arsanilic acid, have utilized DFT calculations to determine its most stable conformer and to analyze its molecular geometry, including bond lengths, bond angles, and dihedral angles. walshmedicalmedia.comignited.in These studies often reveal the presence of intramolecular hydrogen bonds, for example, between the oxygen atoms of the arsonic acid group, which contribute to the stability of certain conformations. walshmedicalmedia.comglobalresearchonline.net An X-ray crystal structure determination of the closely related 3-amino-4-hydroxy-phenylarsonic acid provided direct evidence of its three-dimensional structure and the hydrogen-bonding patterns in the solid state. researchgate.net

For this compound, conformational analysis would involve rotating the C-As and C-N bonds to map the potential energy surface. The meta-position of the amino group, compared to the ortho- or para-isomers, will lead to unique intramolecular interactions and a distinct conformational landscape. The stability of different conformers is influenced by a combination of steric hindrance and the potential for intramolecular hydrogen bonding between the amino group and the arsonic acid group.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties such as vibrational (FTIR and Raman) and electronic (UV-Vis) spectra. walshmedicalmedia.com These theoretical spectra can be correlated with experimental data to aid in the assignment of spectral bands and to confirm molecular structures. ignited.inglobalresearchonline.net

A comparative study of several organoarsenicals, including o- and p-arsanilic acid, employed DFT calculations to obtain theoretical Raman spectra. uniovi.es The study found that a computational protocol including explicit water molecules and a solvent continuum yielded spectra that agreed well with experimental results in aqueous solutions across a range of pH values. uniovi.es This approach allows for the identification of different species in solution. uniovi.es

For this compound, similar computational approaches could be used to predict its vibrational frequencies. The calculated spectra would show characteristic bands corresponding to the vibrations of the phenyl ring, the C-N stretching of the amino group, and the As-O and O-H vibrations of the arsonic acid group. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. For instance, a study on 3-aminosalicylic acid used the IEF-PCM/TD-DFT method to calculate absorption and emission spectra in various solvents, which correlated well with experimental findings. nih.gov Such calculations for this compound would help in understanding its photophysical properties.

Applications in Materials Science and Catalysis

Design and Synthesis of Functional Materials

The dual functionality of (3-Aminophenyl)arsonic acid serves as a powerful tool for materials scientists in the design and synthesis of novel functional materials. The arsonic acid group provides a robust anchor for inorganic components, while the amino group offers a site for organic modifications and polymerization.

Incorporation into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, leading to materials with enhanced characteristics. rsc.org These materials can be broadly classified into two categories: Class I, where the organic and inorganic phases are linked by weak interactions, and Class II, where they are connected by strong covalent bonds. rsc.org The synthesis of such materials often involves low-temperature processes like the sol-gel method, which allows for a high degree of control over the final structure and properties. rsc.orgmdpi.com

This compound is a prime candidate for creating Class II hybrid materials. The arsonic acid group can form strong covalent or coordinate bonds with metal oxide networks (e.g., silica, titania, zirconia), while the amino group can be diazotized and coupled with other organic molecules or polymerized to form a cross-linked organic network. This approach allows for the creation of materials with tailored properties for various applications.

For instance, a similar compound, 4-aminophenylarsonic acid, has been used to synthesize hybrid compounds with spatially hindered phenols, resulting in molecules with potential biological activity. nih.gov This demonstrates the feasibility of using the aminophenylarsonic acid scaffold to build complex hybrid structures. The general strategy involves leveraging the reactivity of the amino group for azo coupling or other organic reactions, thereby integrating organic functionalities into an inorganic matrix anchored by the arsonic acid group.

Table 1: Potential Strategies for Incorporating this compound into Hybrid Materials

| Strategy | Description | Resulting Material | Potential Application |

|---|---|---|---|

| Sol-Gel Co-condensation | Co-condensation of a metal alkoxide (e.g., TEOS) with a silanized derivative of this compound. | Covalently linked organic-inorganic network. | Sensors, adsorbents, catalytic supports. |

| Surface Modification of Pre-formed Nanoparticles | Grafting of this compound onto the surface of metal oxide nanoparticles. | Core-shell nanoparticles with functional organic surfaces. | Drug delivery, bio-imaging, catalysis. |

| Polymerization of Functionalized Monomers | Polymerization of a derivative of this compound (e.g., an acrylamide derivative) in the presence of inorganic precursors. | Interpenetrating polymer-inorganic network. | Membranes, high-performance coatings. |

Surface Functionalization Strategies

The functionalization of surfaces, particularly those of nanoparticles, is crucial for their stability, biocompatibility, and targeted application. nih.gov The process involves modifying the surface to introduce specific chemical groups that impart desired properties. scispace.comdntb.gov.ua Common strategies include covalent and non-covalent conjugation of functional molecules. nih.gov

This compound is well-suited for surface functionalization due to its distinct functional groups. The arsonic acid moiety can act as a strong anchoring group to the surfaces of metal oxides like iron oxide, titania, and silica. This interaction is robust and can provide long-term stability to the functionalized material. The amino group, on the other hand, provides a versatile handle for further chemical modifications. It can be used to attach biomolecules, polymers, or other functional ligands through well-established bioconjugation techniques. scispace.comresearchgate.net

Table 2: Surface Functionalization Approaches Using this compound

| Nanoparticle Type | Functionalization Mechanism | Purpose of Functionalization | Potential Application |

|---|---|---|---|

| Iron Oxide Nanoparticles (IONPs) | The arsonic acid group binds to the iron oxide surface. The amino group can be further functionalized. | To improve biocompatibility and for targeted drug delivery. researchgate.net | Magnetic resonance imaging (MRI) contrast agents, targeted cancer therapy. |

| Gold Nanoparticles (AuNPs) | The amino group can be used to attach the molecule to the gold surface, often via a linker with a thiol group. | To create functional surfaces for sensing and diagnostics. researchgate.net | Biosensors, colorimetric assays. |

| Silica Nanoparticles (SiNPs) | The amino group can react with silanol groups on the silica surface, or the arsonic acid can interact with a modified silica surface. | To create a platform for catalysis or as a stationary phase in chromatography. | Heterogeneous catalysis, separation science. |

Catalytic Applications of this compound and its Complexes

The development of efficient catalysts is a cornerstone of modern chemistry. This compound and its derivatives have the potential to be used in both homogeneous and heterogeneous catalysis, either as ligands for catalytically active metal centers or as organocatalysts themselves.

Homogeneous Catalysis

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. epfl.ch Transition metal complexes are widely used as homogeneous catalysts for a vast array of organic transformations. mdpi.comnih.gov The catalytic activity of these complexes is highly dependent on the nature of the ligands coordinated to the metal center.

This compound can act as a ligand for various transition metals. The amino group and the oxygen atoms of the arsonic acid group can coordinate to a metal center, forming stable chelate complexes. By modifying the substituents on the phenyl ring or the amino group, the electronic and steric properties of the resulting ligand can be fine-tuned to optimize the performance of the catalyst.

Potential catalytic applications for metal complexes of this compound could include:

Cross-coupling reactions: Palladium complexes are widely used for C-C and C-N bond formation. A palladium complex of a phosphine-modified this compound could potentially catalyze reactions such as Suzuki or Heck couplings.

Oxidation reactions: Manganese, iron, or ruthenium complexes could be employed as catalysts for the oxidation of alcohols or alkenes.

Hydrogenation reactions: Rhodium or iridium complexes bearing chiral derivatives of this compound could be explored for asymmetric hydrogenation reactions.

Heterogeneous Catalysis and Immobilization Strategies

While homogeneous catalysts are often highly active and selective, their separation from the reaction products can be challenging. rsc.org Heterogeneous catalysts, which are in a different phase from the reactants, can be easily recovered and reused. nih.gov A common strategy to create heterogeneous catalysts is to immobilize a homogeneous catalyst onto a solid support. rsc.orgresearchgate.net

This compound is an excellent candidate for the development of immobilized catalysts. The amino group provides a convenient point of attachment to various solid supports, such as silica, alumina, or polymers.

Table 3: Immobilization Strategies for this compound-Based Catalysts

| Support Material | Immobilization Chemistry | Description | Resulting Catalyst |

|---|---|---|---|

| Silica Gel | The amino group of this compound can be reacted with a functionalized silica surface (e.g., chloropropyl silica) to form a covalent bond. | The arsonic acid moiety can then be used to chelate a catalytically active metal ion. | A silica-supported metal catalyst for various organic transformations. |

| Polystyrene Resin | The amino group can be incorporated into a polymer backbone during polymerization or grafted onto a pre-existing polymer. | This creates a robust, insoluble support for the catalytic species. | A polymer-supported catalyst that is easily filtered and recycled. |

| Magnetic Nanoparticles | The arsonic acid group can directly bind to the surface of magnetic nanoparticles (e.g., Fe3O4). The amino group can be used to coordinate a metal catalyst. | The resulting catalyst can be easily separated from the reaction mixture using an external magnet. | A magnetically recoverable catalyst for green and sustainable chemistry. |

These immobilization strategies not only facilitate catalyst recovery but can also, in some cases, enhance the stability and activity of the catalyst compared to its homogeneous counterpart. rsc.org

Advanced Analytical Methodologies for Detection and Speciation of Organoarsenicals

Chromatographic Separation Techniques (e.g., HPLC, IC)

Chromatographic techniques are central to the speciation of organoarsenicals, providing the necessary separation of different arsenic compounds from complex matrices before detection. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most extensively utilized methods. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile organoarsenicals. nih.gov The separation can be achieved through various modes, including:

Ion-Exchange Chromatography (IEC): This is a predominant mode for arsenic speciation. nih.gov Anion-exchange chromatography is widely used for the separation of anionic arsenic species. For instance, a Hamilton PRP-X100 strong anion-exchange column can be used with a gradient elution of ammonium (B1175870) carbonate to separate species like arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.gov Cation-exchange chromatography can also be employed for the separation of cationic organoarsenical species. nih.gov

Reversed-Phase (RP) HPLC: This mode is particularly useful for neutral or less polar organoarsenicals. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a common approach where an ion-pairing agent is added to the mobile phase to facilitate the separation of ionic arsenic species on a non-polar stationary phase, such as a C18 column. acs.org

Ion Chromatography (IC) is a powerful technique for the determination of ionic arsenic species. researchgate.net It is often coupled with detectors like inductively coupled plasma mass spectrometry (ICP-MS) for sensitive and selective detection. IC offers benefits such as sharp peak shapes, stable retention times, and the use of simpler mobile phases, like dilute ammonium carbonate. researchgate.net

The choice between HPLC and IC often depends on the specific application, sample matrix, and the target arsenic species. Both techniques, when coupled with sensitive detectors, provide robust methods for the separation of complex mixtures of organoarsenicals.

Electrochemical Methods for Detection

Electrochemical methods offer a promising alternative for the detection of organoarsenicals, providing advantages such as high sensitivity, portability, and low cost. mdpi.com Voltammetric techniques, particularly anodic stripping voltammetry (ASV), are well-suited for the determination of arsenic species. nih.gov

The principle of ASV for arsenic detection typically involves a preconcentration step where arsenic is deposited onto the electrode surface at a negative potential, followed by a stripping step where the deposited arsenic is oxidized, generating a current signal proportional to its concentration. researchgate.net

To enhance the sensitivity and selectivity of electrochemical sensors, various modifications to the working electrode have been developed. These include the use of nanomaterials such as gold nanoparticles, carbon nanotubes, and metal oxides. For instance, an electrochemical immunosensor has been developed for the detection of arsanilic acid, demonstrating the potential for highly specific detection of organoarsenicals. nih.gov This sensor utilized a composite of reduced graphene oxide, polyethyleneimine, and silver nanoparticles to create a stable and sensitive platform for antibody immobilization. nih.gov The detection was based on the change in the electrochemical signal upon the binding of arsanilic acid to the specific antibody. nih.gov

| Technique | Principle | Key Features for Organoarsenical Detection |

|---|---|---|

| Anodic Stripping Voltammetry (ASV) | Preconcentration of the analyte onto the electrode surface followed by electrochemical stripping. | High sensitivity, suitable for trace analysis. |

| Modified Electrodes | Use of nanomaterials or specific recognition elements (e.g., antibodies) to enhance performance. | Improved sensitivity, selectivity, and resistance to interference. |

| Immunosensors | Highly specific antigen-antibody binding for detection. | Excellent selectivity for the target analyte. |

Development of Robust Speciation Protocols

The reliability of organoarsenical speciation analysis is highly dependent on the entire analytical protocol, from sample collection to final detection. The development of robust protocols is essential to ensure the accuracy and integrity of the results.

The primary goal of sample preparation is the quantitative extraction of the target organoarsenicals from the sample matrix without altering their chemical form. nih.gov The choice of extraction method depends on the sample type (e.g., water, soil, biological tissue) and the properties of the target analytes.

Common extraction techniques include:

Solvent Extraction: This is a classic technique using various solvents or solvent mixtures. nih.gov For solid samples, this is often aided by sonication, shaking, or heating. nih.gov A mixture of methanol (B129727) and water is frequently used for the extraction of water-soluble arsenic species from biological samples. nih.govthermofisher.com

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which can significantly reduce extraction times and solvent consumption. icm.edu.pl

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that can be used for sample cleanup and preconcentration. nih.gov

Optimization of extraction parameters such as solvent composition, temperature, and time is crucial to maximize recovery while minimizing the risk of species transformation. nih.gov For example, a study on marine samples found that extraction with 50% aqueous methanol at 90°C for 30 minutes yielded the highest recoveries for a broad range of organoarsenic species. nih.gov

Maintaining the integrity of the arsenic species throughout the analytical process is a major challenge in speciation analysis. icm.edu.pl Interconversions between different arsenic species can occur due to changes in redox potential, pH, temperature, or exposure to light.

Strategies to prevent species interconversion include:

Sample Preservation: Proper preservation of samples immediately after collection is critical. This may involve freezing, lyophilization (freeze-drying), or the addition of preservatives. researchgate.netresearchgate.net For soil samples, lyophilization and storage at -20°C have been shown to be effective in preserving the native As(V) and As(III) species. researchgate.net

Mild Extraction Conditions: Using mild extraction conditions (e.g., neutral pH, low temperature) can help to prevent the degradation or transformation of sensitive organoarsenical species. nih.gov Aggressive extraction methods that employ high temperatures or strong acids/bases should be avoided as they can lead to species interconversion. nih.gov

Exclusion of Light and Oxygen: For light-sensitive or redox-sensitive species, samples should be stored in the dark and in airtight containers to prevent photo-oxidation or oxidation by atmospheric oxygen. researchgate.net

Rapid Analysis: Analyzing samples as quickly as possible after collection and extraction can minimize the time available for interconversion reactions to occur.

By carefully controlling these factors, the integrity of the organoarsenical species can be maintained, leading to more accurate and reliable speciation data.

Environmental Chemistry of 3 Aminophenyl Arsonic Acid: Transformation and Fate

Biotic Transformations and Biodegradation Pathways

Microbial activity plays a significant role in the transformation of (3-Aminophenyl)arsonic acid and related organoarsenic compounds. Certain microorganisms can utilize these compounds as a substrate, leading to their degradation and the release of other arsenic species.

Microbial Metabolism: Studies on analogous compounds, such as roxarsone (B1679585) (3-nitro-4-hydroxybenzene arsonic acid), have shown that microbial action is a key driver of their transformation. nih.govacs.org For instance, Clostridium species have been identified as capable of transforming roxarsone, with one of the primary products being 3-amino-4-hydroxybenzene arsonic acid, a compound structurally similar to this compound. nih.govacs.org This suggests that microbial communities in anaerobic environments, such as poultry litter compost, can readily transform aromatic organoarsenicals. nih.gov

Carbon-Arsenic Bond Cleavage: A critical step in the biodegradation of this compound is the cleavage of the stable carbon-arsenic (C-As) bond. Some microorganisms possess the enzymatic machinery to carry out this process, leading to the release of inorganic arsenic. nih.gov The enzyme ArsI, a C-As lyase, is known to cleave the C-As bond in a range of trivalent aromatic arsenicals. frontiersin.org This enzymatic action results in the formation of inorganic arsenite (As(III)). frontiersin.org The bacterium Shewanella putrefaciens has been shown to cleave the C-As bond in various aromatic arsenicals. acs.org

Reductive Transformation: Under anaerobic conditions, the nitro group of related compounds like nitarsone (B135203) can be reduced to an amino group, forming p-arsanilic acid. acs.org This indicates that similar reductive transformations could be a pathway for this compound metabolism in anoxic environments.

Abiotic Transformations (e.g., Photochemical, Chemical Degradation)

In addition to biotic processes, this compound can undergo abiotic transformations in the environment, primarily driven by photochemical reactions.

Photodegradation: Exposure to ultraviolet (UV) radiation can lead to the degradation of p-arsanilic acid, a positional isomer of this compound. nih.govresearchgate.net This phototransformation can occur through both direct photolysis and indirect oxidation processes. nih.gov Under UV-C light, p-arsanilic acid decomposes into inorganic arsenic (both As(III) and As(V)) and various aromatic byproducts. nih.gov

Role of Reactive Oxygen Species: The photochemical degradation process can be influenced by the presence of reactive oxygen species (ROS). Studies on p-arsanilic acid have shown that hydroxyl radicals (HO•) and singlet oxygen (¹O₂) contribute to its decomposition. nih.gov Advanced oxidative processes that generate these radicals can be effective in the remediation of phenyl-substituted arsonic acids. acs.org The reaction of p-arsanilic acid with hydroxyl radicals leads to the formation of phenols as primary products, along with arsenite and arsenate. acs.org

Influence of Environmental Factors: The rate and extent of abiotic degradation can be influenced by various environmental parameters such as pH, temperature, and the presence of other substances like humic acids. nih.gov

Speciation and Distribution in Environmental Compartments

The speciation of arsenic, including organoarsenic compounds like this compound, is a critical factor governing its mobility, bioavailability, and toxicity in the environment. Arsenic can exist in various oxidation states and as both inorganic and organic species.

Predominant Species: In oxic environments, the pentavalent form, arsenate (As(V)), is generally the predominant and most stable inorganic arsenic species. scielo.org.za Under reducing conditions, the more mobile and toxic arsenite (As(III)) becomes more prevalent. scielo.org.za

Environmental Distribution: Arsenic compounds are distributed globally through natural processes like rock weathering and volcanic activity, as well as anthropogenic activities. mdpi.com They can be found in soil, sediment, and water. mdpi.comnih.gov The distribution in these compartments is influenced by factors such as pH and the presence of binding materials like iron oxides. scielo.org.za

Methylation: In aquatic environments, inorganic arsenic can be taken up by organisms and methylated to form organic arsenic species such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). scielo.org.zamdpi.com

Below is an interactive table summarizing the typical arsenic species found in different environmental compartments.

| Environmental Compartment | Predominant Arsenic Species | Other Common Species |

| Oxic Surface Waters | Arsenate (As(V)) | Arsenite (As(III)), MMA, DMA |

| Anoxic Waters/Sediments | Arsenite (As(III)) | Arsenate (As(V)), MMA, DMA |

| Soils | Arsenate (As(V)) | Arsenite (As(III)), Organic Arsenicals |

Adsorption and Sequestration Mechanisms in Environmental Matrices

The mobility of this compound in the environment is significantly controlled by its adsorption to and sequestration in various environmental matrices, particularly soils and sediments.

Adsorption to Iron Oxides: Iron (hydr)oxides, such as ferrihydrite, are key sorbents for arsenic compounds in soils and sediments. nih.gov p-Arsanilic acid has been shown to adsorb to these minerals. nih.gov The adsorption process can involve the formation of inner-sphere and outer-sphere complexes with the mineral surface. nih.gov

Influence of pH: The pH of the surrounding environment plays a crucial role in the adsorption of organoarsenicals. The adsorption of p-arsanilic acid onto ferrihydrite increases at lower pH values. nih.gov Similarly, the adsorption of inorganic arsenate (As(V)) on soil is also pH-dependent, with greater adsorption generally observed at lower pH. nih.gov

Competition with Other Ions: The presence of other anions, such as sulfate (B86663), can influence the adsorption of organoarsenicals, although in some cases, sulfate does not promote the desorption of already adsorbed p-arsanilic acid. nih.gov

Binding to Organic Matter: Arsenic species can also bind to organic matter in soils and sediments, which can affect their mobility and bioavailability. osti.gov

The following table provides a summary of the key factors influencing the adsorption of this compound and related compounds in the environment.

| Factor | Influence on Adsorption |

| Iron (Hydr)oxides | Strong adsorbents for organoarsenicals. |

| pH | Adsorption generally increases at lower pH. |

| Organic Matter | Can bind with arsenic species, affecting mobility. |

| Competing Anions | Can influence adsorption dynamics. |

Transformation Products and Environmental Cycling

The transformation of this compound in the environment leads to the formation of various byproducts, which then participate in the broader environmental cycling of arsenic.

Identified Transformation Products: The degradation of p-arsanilic acid, a closely related compound, has been shown to produce a range of transformation products. These include:

Inorganic arsenic (As(III) and As(V)) nih.gov

Aniline (B41778) nih.govresearchgate.net

Aminophenol nih.gov

Azobenzene derivatives nih.gov

Nitrobenzene researchgate.net

Nitrophenol researchgate.net

Environmental Cycling: The transformation of this compound is part of the larger biogeochemical cycling of arsenic. mdpi.com This cycle involves the interconversion of arsenic species through biotic and abiotic processes, their transport through different environmental compartments, and their uptake and metabolism by living organisms. mdpi.com The release of inorganic arsenic from the degradation of organoarsenicals contributes to the pool of this more toxic form of arsenic in the environment.

The table below lists the common transformation products resulting from the degradation of p-arsanilic acid.

| Transformation Product | Chemical Formula |

| Arsenite | H₃AsO₃ |

| Arsenate | H₃AsO₄ |

| Aniline | C₆H₅NH₂ |

| Aminophenol | C₆H₇NO |

| Azobenzene | C₁₂H₁₀N₂ |

| Nitrobenzene | C₆H₅NO₂ |

| Nitrophenol | C₆H₅NO₃ |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Aminophenyl)arsonic acid, and how do reaction conditions influence isomer purity?

- Methodological Answer : The synthesis of this compound involves coupling aryl amines with arsenic acid derivatives under controlled pH and temperature. For example, diazotization of 3-aminobenzoic acid followed by reaction with arsenic acid (H₃AsO₄) can yield the target compound. Isomer purity (ortho, meta, para) is influenced by reaction stoichiometry, solvent polarity, and catalysis (e.g., copper salts). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the meta isomer .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the aromatic proton environment and arsenic-oxygen bonding.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and resolve isomers.

- Mass Spectrometry (MS) : ESI-MS in negative ion mode can confirm the molecular ion peak (e.g., [M-H]⁻ at m/z 217).